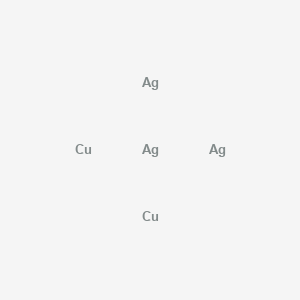
copper;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and silver are both transition metals that belong to Group 11 of the periodic table They share similar properties, such as high thermal and electrical conductivity, malleability, and resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-silver compounds can be synthesized through various methods, including chemical reduction, electrodeposition, and thermal decomposition. One common method involves the reduction of silver nitrate with copper metal, resulting in the formation of silver and copper nitrate . Another method involves the electrodeposition of silver onto copper substrates, which can be controlled to achieve different morphologies and compositions .
Industrial Production Methods
In industrial settings, copper-silver alloys are often produced through processes such as melting and casting, where copper and silver are melted together and then cast into desired shapes. Another method involves the electric explosion of twisted wires of copper and silver in an argon atmosphere, which produces bimetallic nanoparticles with high performance and scalability .
Chemical Reactions Analysis
Types of Reactions
Copper-silver compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, when copper is placed in a solution of silver nitrate, a redox reaction occurs, resulting in the formation of silver metal and copper nitrate .
Common Reagents and Conditions
Common reagents used in reactions involving copper-silver compounds include silver nitrate, copper nitrate, and various reducing agents such as hydrazine and sodium hydroxide . Reaction conditions can vary, but typical conditions include room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving copper-silver compounds include metallic silver, copper nitrate, and various copper-silver alloys. For example, the reaction between copper and silver nitrate produces metallic silver and copper nitrate .
Scientific Research Applications
Copper-silver compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of copper-silver compounds involves several molecular targets and pathways. For example, the antimicrobial activity of copper-silver nanoparticles is attributed to their ability to disrupt bacterial cell membranes, generate reactive oxygen species, and inhibit DNA replication . The presence of copper increases membrane permeability, while silver ions inhibit the replication of DNA and proteins in bacterial cells .
Comparison with Similar Compounds
Copper-silver compounds can be compared with other similar compounds, such as copper-zinc and copper-tin alloys. While copper-zinc (brass) and copper-tin (bronze) alloys are widely used for their mechanical properties and corrosion resistance, copper-silver alloys are unique due to their superior electrical and thermal conductivity . Additionally, copper-silver nanoparticles exhibit enhanced antimicrobial properties compared to other metal nanoparticles .
List of Similar Compounds
- Copper-zinc (brass)
- Copper-tin (bronze)
- Silver-gold alloys
- Copper-nickel alloys
Properties
CAS No. |
90065-83-1 |
|---|---|
Molecular Formula |
Ag3Cu2 |
Molecular Weight |
450.70 g/mol |
IUPAC Name |
copper;silver |
InChI |
InChI=1S/3Ag.2Cu |
InChI Key |
AYDLOOWMPCYJQN-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















